

An In-depth Technical Guide to Cyanamide-15N2 for Novice Researchers

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Compound of Interest

Compound Name: Cyanamide-15N2

Cat. No.: B15559168

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanamide-15N2 is a stable isotope-labeled form of cyanamide, a small and highly reactive molecule with diverse applications in scientific research and industry. The incorporation of the heavy isotope of nitrogen, 15N, at both nitrogen positions allows for its use as a powerful tracer in metabolic studies, quantitative proteomics, and mechanistic investigations. This guide provides a comprehensive overview of **Cyanamide-15N2**, including its core properties, detailed experimental protocols for its use in metabolic labeling, and an exploration of the signaling pathways it can influence. This document is intended to serve as a foundational resource for researchers new to the use of **Cyanamide-15N2**, enabling them to design and execute robust experiments in their respective fields.

Cyanamide itself is utilized in agriculture as a plant growth regulator and fertilizer, and in chemical synthesis as a versatile building block.^{[1][2]} In the context of drug development, the cyanamide functional group is explored as a pharmacophore and a covalent modifier of protein targets. The 15N-labeled variant, **Cyanamide-15N2**, is particularly valuable for tracing the metabolic fate of the cyanamide molecule and its nitrogen atoms within biological systems.

Core Technical Data: Properties of Cyanamide-15N2

The physical and chemical properties of **Cyanamide-15N2** are crucial for its handling, storage, and application in experimental settings. The following tables summarize key quantitative data

for both the isotopically labeled and unlabeled forms of cyanamide.

Table 1: Physical and Chemical Properties of Cyanamide

Property	Value	Reference
Molecular Formula	CH ₂ N ₂	[3]
Molecular Weight	42.04 g/mol	[3]
Appearance	White crystalline solid	[3]
Melting Point	45-46 °C	[4]
Boiling Point	260 °C (decomposes)	[3]
Density	1.282 g/cm ³	[3]
Solubility in Water	Highly soluble	[3]
Storage Temperature	2-8°C	[5][6]

Table 2: Properties of Isotopically Labeled **Cyanamide-15N2**

Property	Value	Reference
Linear Formula	H ₂ ¹⁵ NC ¹⁵ N	[6]
Molecular Weight	44.03 g/mol	[6]
Isotopic Purity	98 atom % ¹⁵ N	[6]
Form	50 wt. % solution in H ₂ O	[6]
Mass Shift	M+2	[6]
SMILES String	[15NH2]C#[15N]	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Cyanamide-15N2**, focusing on metabolic labeling in plants. These protocols can be adapted for other biological

systems with appropriate modifications.

Protocol 1: ^{15}N Metabolic Labeling in Plants using Cyanamide- $^{15}\text{N}_2$

This protocol describes a general procedure for labeling plant proteins with ^{15}N using **Cyanamide- $^{15}\text{N}_2$** for quantitative proteomic analysis.

Materials:

- **Cyanamide- $^{15}\text{N}_2$** solution (50 wt. % in H_2O)
- Plant growth medium (e.g., Murashige and Skoog)
- Sterile water
- Plant specimens (e.g., *Arabidopsis thaliana* seedlings)
- Liquid nitrogen
- Protein extraction buffer
- Equipment for protein quantification (e.g., Bradford assay)
- SDS-PAGE equipment
- Mass spectrometer

Procedure:

- **Preparation of Labeling Medium:** Prepare the desired plant growth medium. Just before use, add **Cyanamide- $^{15}\text{N}_2$** solution to the medium to achieve the final desired ^{15}N concentration. The optimal concentration should be determined empirically for the specific plant species and experimental goals.
- **Plant Growth and Labeling:** Grow the plants in the ^{15}N -containing medium for a sufficient duration to allow for significant incorporation of the heavy isotope. For seedlings, this may range from several days to a few weeks.^[7]

- **Harvesting:** Harvest the plant tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until further processing.
- **Protein Extraction:** Grind the frozen plant tissue to a fine powder under liquid nitrogen. Add protein extraction buffer and proceed with the desired protein extraction protocol.
- **Protein Quantification:** Determine the protein concentration in the extracts using a standard method like the Bradford assay.
- **Sample Preparation for Mass Spectrometry:**
 - Take equal amounts of protein from the ^{15}N -labeled sample and an unlabeled (^{14}N) control sample.
 - Combine the samples if performing a relative quantification experiment.
 - Perform in-gel or in-solution digestion of the proteins (e.g., with trypsin).
 - Desalt the resulting peptide mixture.
- **Mass Spectrometry Analysis:** Analyze the peptide samples using a high-resolution mass spectrometer. The mass shift of 2 Da for peptides containing **Cyanamide- $^{15}\text{N}_2$** -derived nitrogen will allow for their differentiation from the unlabeled counterparts.
- **Data Analysis:** Use appropriate software to identify and quantify the ^{14}N and ^{15}N -labeled peptides and proteins. Calculate the protein turnover rates or relative abundance based on the ratios of heavy to light peptides.

Protocol 2: Tracing Nitrogen from Cyanamide- $^{15}\text{N}_2$ into Amino Acids

This protocol outlines a method to trace the incorporation of nitrogen from **Cyanamide- $^{15}\text{N}_2$** into free amino acids in a biological system.

Materials:

- **Cyanamide- $^{15}\text{N}_2$** solution

- Biological system of interest (e.g., plant shoots, cell culture)
- Extraction solvent (e.g., 2% acetic acid)[2]
- Internal standard (e.g., a known amount of a ^{13}C -labeled amino acid)
- Derivatization agent (if required for GC-MS analysis)
- Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

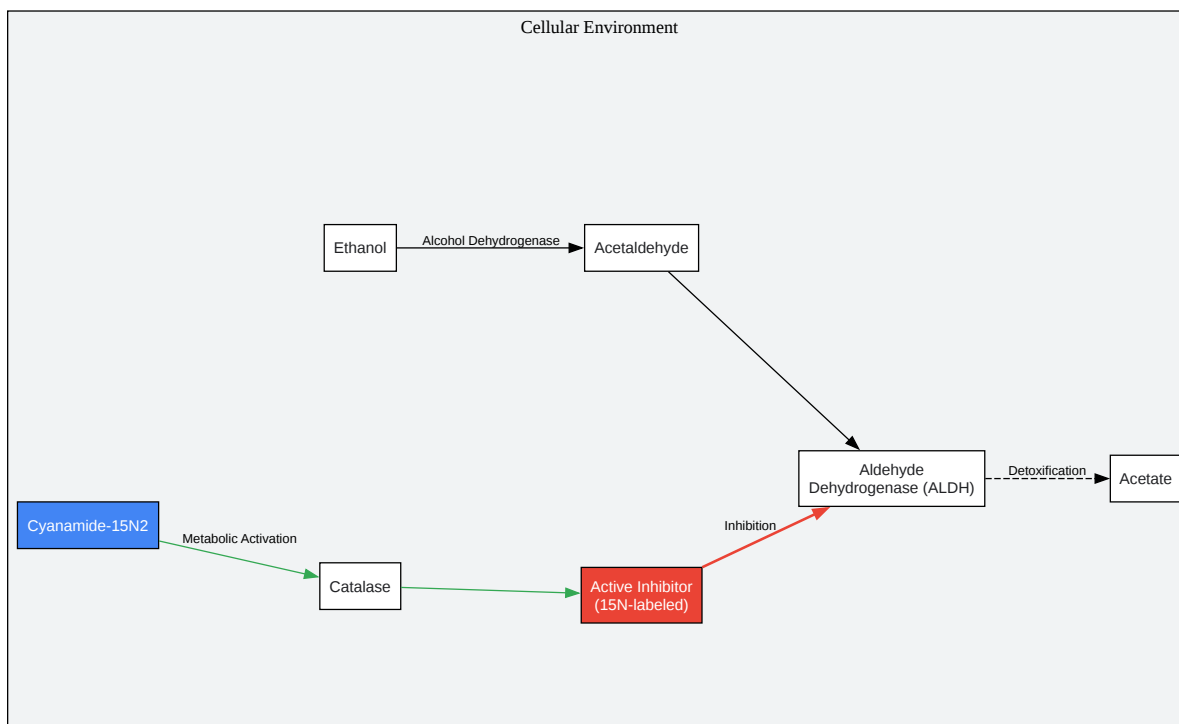
- Labeling: Expose the biological system to **Cyanamide- $^{15}\text{N}_2$** for a defined period. For example, place plant shoots in a solution containing **Cyanamide- $^{15}\text{N}_2$** . [8]
- Harvesting and Quenching: At various time points, harvest the biological material and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
- Extraction of Amino Acids: Homogenize the sample in an appropriate extraction solvent. Centrifuge to pellet the debris and collect the supernatant containing the free amino acids.
- Sample Preparation for MS:
 - Add a known amount of an internal standard to the extract for quantification.
 - If necessary, derivatize the amino acids to make them volatile for GC-MS analysis.
- MS Analysis: Analyze the samples by GC-MS or LC-MS. Monitor the mass spectra for the incorporation of ^{15}N into the various amino acids.
- Data Analysis:
 - Identify the ^{15}N -labeled amino acids by their characteristic mass shifts.
 - Quantify the amount of each labeled amino acid relative to the internal standard.
 - Determine the rate of nitrogen incorporation and the metabolic pathways involved.

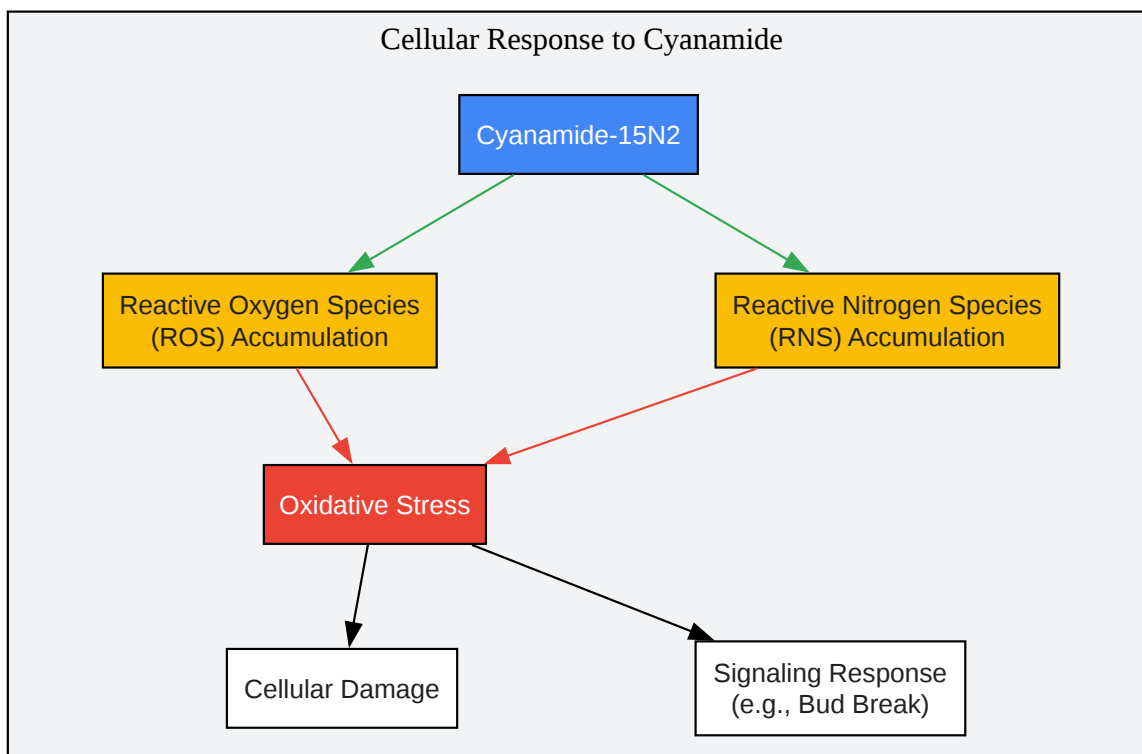
Signaling Pathways and Mechanisms of Action

Cyanamide is known to modulate several key signaling pathways, primarily through its ability to inhibit specific enzymes and induce oxidative stress. The use of **Cyanamide-15N2** can help to elucidate the precise molecular fate and contribution of its nitrogen atoms in these processes.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Cyanamide is a well-documented inhibitor of aldehyde dehydrogenase (ALDH), an enzyme crucial for the detoxification of aldehydes.[4][9][10] This inhibition is not direct; cyanamide is metabolically activated to an inhibitory compound, a process catalyzed by catalase.[9] The inhibition of ALDH leads to the accumulation of acetaldehyde when ethanol is consumed, causing unpleasant physiological effects, which is the basis for its use in alcohol aversion therapy.







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